5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid followed by amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development, particularly targeting enzymes or receptors involved in disease pathways.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its sulfonamide group may also impart desirable characteristics, such as increased solubility or stability.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide lies in its combination of a thiophene ring and a sulfonamide group, which can impart unique electronic and steric properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
5-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S2/c12-9-4-5-11(19-9)20(17,18)14-7-2-8-15-10(16)3-1-6-13-15/h1,3-6,14H,2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKJQJZQGTOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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